9-Bromo-3-methylnonan-2-one
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Overview
Description
9-Bromo-3-methylnonan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom attached to the ninth carbon of a nonane chain, with a ketone functional group at the second carbon and a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-methylnonan-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylnonan-2-one. This reaction typically requires the use of bromine (Br2) as the brominating agent and can be carried out under controlled conditions to ensure selective bromination at the ninth carbon position.
Another method involves the use of 9-bromo-1-nonene as a starting material, which can be converted to this compound through a series of reactions, including oxidation and methylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-3-methylnonan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol, typically under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Alcohols: Formed through nucleophilic substitution or reduction reactions.
Amines: Formed through nucleophilic substitution with amines.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
9-Bromo-3-methylnonan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Bromo-3-methylnonan-2-one involves its interaction with various molecular targets. The bromine atom and ketone group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles. The ketone group can undergo reduction or oxidation, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-1-nonene: Similar in structure but lacks the ketone and methyl groups.
3-Methylnonan-2-one: Similar but lacks the bromine atom.
9-Bromo-3-methyldecan-2-one: Similar but has an additional carbon in the chain.
Uniqueness
9-Bromo-3-methylnonan-2-one is unique due to the combination of a bromine atom, a ketone group, and a methyl group in its structure.
Properties
CAS No. |
61285-15-2 |
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Molecular Formula |
C10H19BrO |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
9-bromo-3-methylnonan-2-one |
InChI |
InChI=1S/C10H19BrO/c1-9(10(2)12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
ZQWWAQQTLXVDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCBr)C(=O)C |
Origin of Product |
United States |
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